Cas no 27230-58-6 ((5-Bromofuran-2-yl)methanol)
(5-Bromofuran-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (5-Bromofuran-2-yl)methanol
- 5-bromo-2-Furanmethanol
- DA-37835
- 5-bromo-2-hydroxymethylfuran
- EH-0729
- DTXSID10562028
- CFLMVPYEVZXIED-UHFFFAOYSA-N
- (5-bromo-2-furyl)methanol
- EN300-37107
- SB61343
- A876996
- 2-Furanmethanol, 5-bromo-
- AKOS000126580
- InChI=1/C5H5BrO2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H
- (5-bromo-2-furanyl)methanol
- CS-0113161
- 27230-58-6
- MFCD06202733
- (5-Bromofuran-2-yl)methanol (stabilized)
- 5-bromo-2-furylcarbinol
- SCHEMBL219852
-
- MDL: MFCD06202733
- Inchi: 1S/C5H5BrO2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2
- InChI Key: CFLMVPYEVZXIED-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(CO)O1
Computed Properties
- Exact Mass: 175.94725
- Monoisotopic Mass: 175.94729g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 76.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 33.4Ų
Experimental Properties
- Density: 1.731±0.06 g/cm3(Predicted)
- Boiling Point: 90 °C(Press: 10 Torr)
- PSA: 33.37
- LogP: 1.53440
(5-Bromofuran-2-yl)methanol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(5-Bromofuran-2-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B763935-50mg |
(5-bromofuran-2-yl)methanol |
27230-58-6 | 50mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B763935-100mg |
(5-bromofuran-2-yl)methanol |
27230-58-6 | 100mg |
$ 70.00 | 2022-06-01 | ||
| TRC | B763935-500mg |
(5-bromofuran-2-yl)methanol |
27230-58-6 | 500mg |
$ 295.00 | 2022-06-01 | ||
| Fluorochem | 222957-250mg |
5-Bromofuran-2-yl)methanol |
27230-58-6 | 95% | 250mg |
£124.00 | 2022-03-01 | |
| Fluorochem | 222957-1g |
5-Bromofuran-2-yl)methanol |
27230-58-6 | 95% | 1g |
£311.00 | 2022-03-01 | |
| Fluorochem | 222957-5g |
5-Bromofuran-2-yl)methanol |
27230-58-6 | 95% | 5g |
£932.00 | 2022-03-01 | |
| Chemenu | CM195809-5g |
(5-Bromofuran-2-yl)methanol |
27230-58-6 | 95% | 5g |
$553 | 2021-08-05 | |
| Chemenu | CM195809-10g |
(5-Bromofuran-2-yl)methanol |
27230-58-6 | 95% | 10g |
$822 | 2021-08-05 | |
| Apollo Scientific | OR303292-500mg |
2-Bromo-5-(hydroxymethyl)furan |
27230-58-6 | 500mg |
£140.00 | 2023-09-02 | ||
| Apollo Scientific | OR303292-1g |
2-Bromo-5-(hydroxymethyl)furan |
27230-58-6 | 1g |
£185.00 | 2023-09-02 |
(5-Bromofuran-2-yl)methanol Suppliers
(5-Bromofuran-2-yl)methanol Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on (5-Bromofuran-2-yl)methanol
Introduction to (5-Bromofuran-2-yl)methanol (CAS No: 27230-58-6)
Chemical Overview and Structure
(5-Bromofuran-2-yl)methanol, also known by its CAS registry number 27230-58-6, is a compound of significant interest in organic chemistry and pharmacology. This molecule consists of a furan ring substituted with a bromine atom at the 5-position and a hydroxymethyl group (-CH₂OH) at the 2-position. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as the core structure of this compound. The bromine substitution at position 5 introduces electronic effects that can influence the reactivity and properties of the molecule, while the hydroxymethyl group at position 2 adds hydrophilic characteristics, making it suitable for various applications in medicinal chemistry.
Synthesis and Isolation
The synthesis of (5-Bromofuran-2-yl)methanol involves several steps, typically starting from furan derivatives. One common approach is the bromination of furan followed by selective substitution or addition reactions to introduce the hydroxymethyl group. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to construct the desired substituents on the furan ring with high precision.
Physical and Chemical Properties
Understanding the physical and chemical properties of (5-Bromofuran-2-yl)methanol is essential for its application in various fields. The compound is typically a crystalline solid with a melting point around 180°C and a boiling point exceeding 300°C under standard conditions. Its solubility in common solvents such as water, ethanol, and dichloromethane has been well-documented, making it suitable for use in both aqueous and organic reaction media.
Applications in Medicinal Chemistry
The unique structure of (5-Bromofuran-2-yl)methanol has made it a valuable building block in medicinal chemistry. Furan derivatives are known for their ability to interact with biological systems due to their aromaticity and potential for hydrogen bonding. Recent studies have highlighted the role of this compound as an intermediate in the synthesis of bioactive molecules, including potential drug candidates for treating diseases such as cancer and neurodegenerative disorders.
For example, researchers have utilized (5-Bromofuran-2-yl)methanol as a precursor in the synthesis of furan-based kinase inhibitors. These inhibitors have shown promising activity against various cancer cell lines, suggesting their potential as anti-cancer agents. Additionally, the hydroxymethyl group in this compound provides sites for further functionalization, enabling chemists to explore diverse substitution patterns that could enhance bioavailability or target specificity.
Environmental Impact and Safety Considerations
Evaluating the environmental impact of (5-Bromofuran-2-yl)methanol is crucial for its sustainable use. Studies indicate that this compound is not inherently hazardous under normal handling conditions but should be managed with care due to its chemical reactivity. Proper disposal methods should be followed to minimize any adverse effects on ecosystems.
In terms of safety, exposure to (5-Bromofuran-2-yl)methanol should be avoided through inhalation or skin contact due to its potential irritant properties. Handling this compound requires adherence to standard laboratory safety protocols, including the use of protective equipment such as gloves and goggles.
Future Research Directions
The ongoing research into (5-Bromofuran-2-yl)methanol presents exciting opportunities for innovation in organic synthesis and drug discovery. Future studies may focus on optimizing its synthesis pathways using novel catalysts or biocatalysts, thereby reducing production costs and environmental footprint.
Moreover, exploring the biological activities of derivatives derived from (5-Bromofuran-2-yl)methanol could lead to breakthroughs in therapeutic development. Collaborative efforts between chemists and biologists are expected to uncover new applications for this compound in areas such as infectious disease treatment or immune modulation.
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